REACTION_CXSMILES
|
C[C:2](C)([O-:4])C.[K+].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([Br:14])=[CH:10][C:9]=1F.CO>C1COCC1>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([Br:14])=[CH:10][C:9]=1[O:4][CH3:2] |f:0.1|
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Name
|
|
Quantity
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118.2 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)Br)F
|
Name
|
|
Quantity
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40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
492 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Quench the mixture with water (50 mL)
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Type
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ADDITION
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Details
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dilute with Et2O (400 mL)
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Type
|
WASH
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Details
|
wash once with saturated NH4Cl (300 mL)
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Type
|
EXTRACTION
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Details
|
back extract the aqueous with Et2O (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined organic phase over Na2SO4
|
Type
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FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
Purify the crude material by flash chromatograph
|
Type
|
WASH
|
Details
|
eluting with 5-10% ethylacetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)Br)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |